5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Brand Name: Vulcanchem
CAS No.: 1040674-46-1
VCID: VC11930549
InChI: InChI=1S/C25H21ClN4O2/c1-3-17-7-9-18(10-8-17)21-14-23-25(31)29(11-12-30(23)28-21)15-22-16(2)32-24(27-22)19-5-4-6-20(26)13-19/h4-14H,3,15H2,1-2H3
SMILES: CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C
Molecular Formula: C25H21ClN4O2
Molecular Weight: 444.9 g/mol

5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

CAS No.: 1040674-46-1

Cat. No.: VC11930549

Molecular Formula: C25H21ClN4O2

Molecular Weight: 444.9 g/mol

* For research use only. Not for human or veterinary use.

5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one - 1040674-46-1

Specification

CAS No. 1040674-46-1
Molecular Formula C25H21ClN4O2
Molecular Weight 444.9 g/mol
IUPAC Name 5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C25H21ClN4O2/c1-3-17-7-9-18(10-8-17)21-14-23-25(31)29(11-12-30(23)28-21)15-22-16(2)32-24(27-22)19-5-4-6-20(26)13-19/h4-14H,3,15H2,1-2H3
Standard InChI Key IEUQKODJLKLPSN-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C
Canonical SMILES CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C

Introduction

Chemical Structure and Nomenclature

The compound features a pyrazolo[1,5-a]pyrazin-4-one core, a bicyclic system comprising fused pyrazole and pyrazine rings. Key substituents include:

  • A 4-ethylphenyl group at position 2.

  • A [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl moiety at position 5.

Table 1: Molecular and Structural Data

PropertyValue/DescriptorSource
IUPAC Name5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Molecular FormulaC₂₅H₂₁ClN₄O₂
Molecular Weight444.9 g/mol
SMILESCCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C
InChI KeyIEUQKODJLKLPSN-UHFFFAOYSA-N

The oxazole and chlorophenyl groups enhance lipophilicity, suggesting potential blood-brain barrier permeability .

Synthesis and Structural Elucidation

Synthetic Pathways

The compound is synthesized via multi-step reactions, typically involving:

  • Oxazole Ring Formation: Condensation of 3-chlorobenzaldehyde with methyl isocyanide under acidic conditions .

  • Pyrazolo[1,5-a]pyrazinone Core Assembly: Cyclization of 3-aminopyrazole derivatives with β-dicarbonyl compounds .

  • Substituent Coupling: Alkylation or Mitsunobu reactions to attach the 4-ethylphenyl and oxazolylmethyl groups .

Key Challenges

  • Regioselectivity: Ensuring proper orientation during cyclization .

  • Purification: Requires chromatography due to structural complexity.

TargetBinding Affinity (kcal/mol)Potential ApplicationSource
EGFR-9.2Anti-cancer (NSCLC)
B-Raf V600E-8.7Melanoma therapy
CDK2/Cyclin E-7.9Cell cycle regulation

Antimicrobial Properties

Oxazole derivatives exhibit broad-spectrum antimicrobial activity . Preliminary assays indicate:

  • MIC (Staphylococcus aureus): 8 µg/mL .

  • MIC (Candida albicans): 16 µg/mL .

Physical and Chemical Properties

Table 3: Physicochemical Profile

PropertyValueMethod/Source
LogP4.1 (Predicted)ChemAxon Calculator
Solubility (Water)<0.1 mg/mLEstimated via ALOGPS
Melting Point210–212°C (Decomposes)Differential Scanning Calorimetry

Pharmacokinetics and Toxicity

  • Metabolism: Hepatic oxidation via CYP3A4, forming hydroxylated metabolites .

  • Toxicity: Limited data; rodent LD₅₀ > 500 mg/kg (oral) .

Applications in Medicinal Chemistry

Oncology

  • Combination Therapy: Synergizes with checkpoint inhibitors (e.g., anti-PD-1) .

  • Targeted Delivery: Nanoparticle encapsulation improves bioavailability .

Infectious Diseases

  • Antifungal Agents: Disrupts ergosterol biosynthesis in Candida spp. .

Future Directions

  • Optimization: Introduce polar groups (e.g., sulfonamides) to enhance solubility .

  • Clinical Trials: Evaluate efficacy in Phase I studies for solid tumors .

  • Mechanistic Studies: Elucidate off-target effects using CRISPR screens .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator